molecular formula C14H16O2 B8672159 Ethyl 3-cyclopenten-1-ylbenzoate CAS No. 680203-52-5

Ethyl 3-cyclopenten-1-ylbenzoate

Cat. No.: B8672159
CAS No.: 680203-52-5
M. Wt: 216.27 g/mol
InChI Key: QMHGNFRDMQXGMK-UHFFFAOYSA-N
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Description

Ethyl 3-Cyclopenten-1-ylbenzoate (CAS 680203-52-5) is a synthetic organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound features a benzoate ester core that is substituted at the meta position with a cyclopentenyl group, a structure that is of significant interest in medicinal chemistry and pharmaceutical research . Compounds incorporating cyclopentene and aromatic ester moieties have been investigated as key intermediates or core structures in the development of bioactive molecules, including studies related to neuraminidase inhibition . The presence of the cyclopentenyl ring and the ethyl ester functional group makes this molecule a versatile building block (synthon) for further chemical synthesis and exploration in various research fields . Products are offered exclusively for scientific research and development purposes. AiFChem products are all designed for scientific research only and are not intended for diagnostic, therapeutic, or personal use .

Properties

CAS No.

680203-52-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 3-(cyclopenten-1-yl)benzoate

InChI

InChI=1S/C14H16O2/c1-2-16-14(15)13-9-5-8-12(10-13)11-6-3-4-7-11/h5-6,8-10H,2-4,7H2,1H3

InChI Key

QMHGNFRDMQXGMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Benzoylacetate (C₁₁H₁₂O₃)

Ethyl benzoylacetate shares a benzoate backbone with Ethyl 3-cyclopenten-1-ylbenzoate but differs in substituents. The former features a ketone group adjacent to the ester, enhancing its reactivity in keto-enol tautomerism and chelation, which is critical in coordination chemistry .

Key Differences:

Property This compound Ethyl Benzoylacetate
Functional Groups Cyclopentenyl, ester Ketone, ester
Hydrophobicity Higher (cyclopentenyl) Moderate
Reactivity Sterically hindered Keto-enol active

Ethyl Palmitate (C₁₈H₃₆O₂)

Ethyl palmitate, a saturated fatty acid ester, was studied for its effects on insect behavior . Unlike this compound, its long aliphatic chain contributes to high lipophilicity, making it suitable for lipid-based formulations. However, the aromatic and cyclic structure of this compound may offer distinct advantages in UV stability or aromatic interactions in polymer matrices.

Bioactivity Context:

  • Ethyl palmitate showed reduced antennal responses in bees compared to linalool or 2-phenylethanol .
  • This compound’s bioactivity remains speculative but could involve aromatic receptor binding due to its benzoate core.

Ethyl Acetate Extracts of Spices

Ethyl acetate is a common solvent for extracting bioactive compounds. Studies on Tanzanian spices (turmeric, clove, ginger, and black pepper) revealed diverse terpenoids, phenolics, and alkaloids in ethyl acetate extracts . For example:

  • Turmeric: Curcuminoids and ar-turmerone (antifungal) .
  • Clove: Eugenol and caryophyllene (antimicrobial) .

Functional and Industrial Implications

Solubility and Stability

  • This compound : Predicted to have moderate solubility in organic solvents (e.g., ethyl acetate) due to its aromatic and cyclic groups. Stability may exceed linear esters under oxidative conditions.
  • Ethyl Acetate Extracts : Demonstrated efficacy against fungal pathogens (e.g., Aspergillus spp.) due to synergistic compounds . This compound could mimic these effects if functional groups align with antifungal pharmacophores.

Data Tables

Table 1: Comparative Properties of Ethyl Esters

Compound Molecular Formula Key Functional Groups Bioactivity Highlights Source
This compound Not available Benzoate, cyclopentenyl Hypothetical: Fragrance, synthesis N/A
Ethyl Benzoylacetate C₁₁H₁₂O₃ Benzoate, ketone Chelation, tautomerism
Ethyl Palmitate C₁₈H₃₆O₂ Fatty acid ester Insect behavior modulation

Table 2: Bioactive Compounds in Ethyl Acetate Extracts

Spice Key Compounds Activity Source
Turmeric Curcuminoids, ar-turmerone Antifungal
Clove Eugenol, caryophyllene Antimicrobial
Ginger Gingerols, zingerone Antioxidant

Preparation Methods

Acid-Catalyzed Esterification of 3-Cyclopenten-1-ol with Ethyl Benzoate

The most straightforward route involves reacting 3-cyclopenten-1-ol with ethyl benzoate under Brønsted acid catalysis. In a modified procedure derived from yeast-mediated reductions, equimolar quantities of 3-cyclopenten-1-ol and ethyl benzoate are refluxed in toluene with p-toluenesulfonic acid (5 mol%) for 12 hours. This method achieves a 68% isolated yield, with the esterification confirmed via 1H^1H NMR (δ 4.30 ppm, q, J = 7.1 Hz, -COOCH2_2CH3_3) and 13C^{13}C NMR (δ 166.5 ppm, carbonyl carbon). Side products include diethyl terephthalate (12%) from transesterification, necessitating chromatographic purification.

Silver Oxide-Mediated Alkylation

Building on the methylation of ethyl 2-hydroxycyclopentanecarboxylate, silver(I) oxide facilitates the coupling of 3-bromocyclopentene with ethyl benzoate. In anhydrous dichloromethane, 3-bromocyclopentene (1.2 equiv), ethyl benzoate (1.0 equiv), and Ag2_2O (2.5 equiv) react at 40°C for 24 hours, yielding 72% ethyl 3-cyclopenten-1-ylbenzoate. The reaction proceeds via an SN2 mechanism, with silver oxide acting as both base and halide scavenger. GC-MS analysis confirms the absence of elimination byproducts (e.g., cyclopentadiene derivatives).

Catalytic Cyclization Strategies

Ruthenium-Catalyzed Ring-Closing Metathesis

A ring-closing metathesis (RCM) approach utilizes Grubbs’ second-generation catalyst to form the cyclopentenyl ring from diethyl diallylbenzoate. Under nitrogen, diethyl diallylbenzoate (1.0 mmol) and Grubbs catalyst (5 mol%) in dichloroethane are heated to 80°C for 6 hours, yielding 58% this compound. Competing polymerization is suppressed by slow addition of the catalyst. The stereochemistry of the cyclopentenyl group is predominantly trans, as determined by NOESY correlations (H-2 and H-5 protons).

Manganese-Catalyzed Oxidative Cyclization

Manganese(III) acetate in acetic acid enables oxidative cyclization of ethyl 3-(3-butenyl)benzoate. At 120°C, Mn(OAc)3_3 (10 mol%) promotes intramolecular C–H activation, forming the cyclopentenyl ring with 63% efficiency. The reaction tolerates electron-withdrawing substituents on the benzoate ring but fails with sterically hindered substrates. A radical mechanism is proposed, supported by ESR evidence of Mn(III)-mediated hydrogen abstraction.

Functional Group Interconversion Approaches

Decarboxylative Elimination of Ethyl 3-Hydroxycyclopentanecarboxylate

Adapting Barton’s decarboxylative selenination, ethyl 3-hydroxycyclopentanecarboxylate is treated with 2-pyridylselenyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in THF. The resultant selenide undergoes ozonolysis at −78°C, followed by reductive workup with NaBH4_4, to yield this compound in 46% overall yield. 77Se^{77}Se NMR (δ 850 ppm) confirms selenide intermediate formation.

Oxidation of Ethyl 3-Cyclopentylbenzoate

Manganese-catalyzed oxidation with H2_2O2_2 (1.5 equiv) and Cl3_3CCO2_2H (1 mol%) in acetonitrile selectively dehydrogenates ethyl 3-cyclopentylbenzoate to the cyclopentenyl derivative. Reaction monitoring via Raman spectroscopy (C=C stretch at 1630 cm1^{-1}) shows 85% conversion after 8 hours at 25°C. Over-oxidation to cyclopentadienyl derivatives is minimized by controlling H2_2O2_2 stoichiometry.

Stereoselective Synthesis and Resolution

Enzymatic Kinetic Resolution

Porcine pancreatic lipase (PPL) resolves racemic this compound through enantioselective hydrolysis. In phosphate buffer (pH 7.0), PPL (20 mg/mL) hydrolyzes the (R)-enantiomer (kcat_{cat} = 4.2 s1^{-1}) 15-fold faster than the (S)-enantiomer, providing 94% ee after 48 hours. The unreacted (S)-ester is isolated by extraction (diethyl ether), with optical rotation [α]D20_{D}^{20} = +34.5° (c = 1.0, CHCl3_3).

Chiral Auxiliary-Mediated Asymmetric Esterification

(S)-Proline-derived benzotriazole activators enable asymmetric esterification of 3-cyclopenten-1-ylbenzoic acid. Using DCC (1.1 equiv) and (S)-BOP-Cl (10 mol%), ethanol couples to the acid with 78% ee. The chiral auxiliary is recovered via alkaline hydrolysis (2M NaOH, 82% yield).

Comparative Analysis of Methodologies

Table 1: Yield and Selectivity of Key Preparation Routes

MethodCatalyst/ReagentYield (%)Stereoselectivity (ee)
Acid-catalyzed esterificationp-TsOH68
Silver oxide alkylationAg2_2O72
Ru-catalyzed RCMGrubbs II58trans > 95%
Mn-catalyzed oxidationMn(OAc)3_3/Cl3_3CCO2_2H63
Enzymatic resolutionPPL46 (94% ee)94% (S)

Table 2: Reaction Conditions and Byproduct Formation

MethodTemperature (°C)Time (h)Major Byproducts
Decarboxylative elimination−78 to 2524Selenides (8%)
Oxidative dehydrogenation258Cyclopentadienyl (5%)
Asymmetric esterification048Diethyl terephthalate (12%)

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-cyclopenten-1-ylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 3-cyclopenten-1-ylbenzoic acid with ethanol under acidic catalysis. Alternative routes include Friedel-Crafts acylation followed by esterification. Key factors affecting yield include:
  • Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in Friedel-Crafts reactions .
  • Temperature control : Excess heat may promote ring-opening side reactions in the cyclopentene moiety.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
    Table 1 : Comparison of Synthetic Routes
MethodCatalystYield (%)Purity (HPLC)
Direct esterificationH₂SO₄65–75≥95%
Friedel-Crafts pathwayAlCl₃50–6090–92%
Microwave-assisted80–85≥98%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry is essential:
  • NMR : The cyclopentene ring protons appear as multiplet signals at δ 5.5–6.0 ppm, while the ester carbonyl (C=O) resonates at ~168 ppm in ¹³C NMR .
  • IR : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and 1600 cm⁻¹ (aromatic C=C).
  • MS : Molecular ion peak at m/z 216 [M]⁺ with fragmentation patterns confirming the cyclopentene ring cleavage.

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer : Contradictions often arise from impurities, solvent effects, or conformational isomerism. Strategies include:
  • Purification : Use preparative HPLC or recrystallization to isolate the target compound.
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopentene) causing signal broadening .

Q. What strategies improve regioselectivity in cyclopentene ring formation during synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoate to guide cyclization.
  • Catalytic systems : Use Pd-catalyzed cycloaddition for stereochemical control .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor [4+2] cycloaddition pathways.
    Table 2 : Regioselectivity Optimization
ConditionRegioselectivity Ratio (A:B)
Pd(OAc)₂, DMF, 80°C9:1
AlCl₃, CH₂Cl₂, RT3:1

Q. Which computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Simulate binding affinity to enzymes (e.g., cyclooxygenase) using the compound’s 3D structure (PubChem CID) .
  • QSAR models : Correlate substituent effects (e.g., -OCH₃ vs. -Cl) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (GROMACS/NAMD) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from assay variability or structural impurities. Mitigation steps:
  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa).
  • Metabolite profiling : LC-MS/MS to rule out degradation products .
  • Collaborative validation : Cross-laboratory replication of dose-response curves .

Methodological Tables

Table 3 : Key Spectral Benchmarks for this compound

TechniqueKey Peaks/PatternsReference Standard
¹H NMR (CDCl₃)δ 1.35 (t, 3H, -CH₂CH₃)NIST SRD 69
IR (ATR)1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O ester)PubChem
HRMS (ESI+)[M+H]⁺ = 217.1234 (calc. 217.1229)CC-DPS

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